molecular formula C10H12N2O3S B2425009 (1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea CAS No. 2411219-39-9

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea

Cat. No.: B2425009
CAS No.: 2411219-39-9
M. Wt: 240.28
InChI Key: KWORRFWUNBBZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea is a versatile chemical compound with a unique structure that offers potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene ring system fused with a urea moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfur atom in the benzothiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications, such as drug development and material science .

Scientific Research Applications

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea is unique due to its specific combination of the benzothiophene ring and the methylurea group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c11-10(13)12-5-7-6-16(14,15)9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWORRFWUNBBZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.